2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Description
Properties
IUPAC Name |
2,6-bis(1-methylbenzimidazol-2-yl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c1-25-18-9-5-3-7-14(18)23-20(25)16-11-13(27)12-17(22-16)21-24-15-8-4-6-10-19(15)26(21)2/h3-12H,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBATHMTGFVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743244 | |
| Record name | 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533928-74-4 | |
| Record name | 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol typically involves the reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of polyphosphoric acid . This reaction can also be carried out using phosphorus oxide or hydrochloric acid under microwave irradiation to improve yields . Another method involves the use of pyridine-2,6-dicarbaldehyde instead of pyridine-2,6-dicarboxylic acid, although this approach generally results in lower yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Coordination Reactions with Metal Ions
This compound acts as a polydentate ligand, coordinating through nitrogen atoms from both benzimidazole and pyridine moieties. Key examples include:
These complexes demonstrate enhanced bioactivity, such as ROS generation and DNA damage, compared to the free ligand .
Oxidation Reactions
The hydroxyl group and benzimidazole rings undergo oxidation under acidic or alkaline conditions:
-
Hydroxyl Group Oxidation :
-
Reagents: KMnO₄/H₂SO₄ or CrO₃
-
Product: Quinone-like derivatives (predicted via analogous systems).
-
-
Benzimidazole Ring Oxidation :
Electrophilic Aromatic Substitution
The electron-rich benzimidazole rings undergo halogenation or nitration:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂/FeCl₃, 50°C | C-5/C-5' | 75% |
| Nitration | HNO₃/H₂SO₄, 0°C | C-4/C-4' | 62% |
Data extrapolated from structurally similar bis-benzimidazole systems .
Nucleophilic Substitution
The hydroxyl group participates in etherification or esterification:
Reduction Reactions
Selective reduction of the pyridine ring is achievable:
-
Catalytic Hydrogenation :
-
Conditions: H₂ (1 atm), Pd/C, ethanol, 25°C
-
Product: Partially saturated pyridine ring (piperidine derivative).
-
-
Chemical Reduction :
-
Reagents: NaBH₄/NiCl₂
-
Product: Benzimidazole ring hydrogenation (rare, requires harsh conditions).
-
Acid-Base Behavior
The phenolic hydroxyl (pKa ~8.5) deprotonates in alkaline media, forming a conjugate base that enhances solubility in polar solvents. This property is exploited in chromatographic purification and metal-chelation studies .
Photochemical Reactivity
Under UV light (365 nm), Mn(I) complexes of this ligand release CO, a therapeutic gas:
This reactivity is leveraged in photoactivated anticancer therapies .
Comparative Reactivity with Analogues
| Compound | Oxidation Susceptibility | Coordination Strength | Substitution Sites |
|---|---|---|---|
| 2,6-Bis(1-methyl-benzimidazol-2-yl)pyridine | Low (no hydroxyl) | Moderate | Pyridine C-4 |
| 2,6-Bis(1-methyl-benzimidazol-2-yl)pyridin-4-ol | High (hydroxyl) | Strong | Pyridine C-4, benzimidazole C-5 |
The hydroxyl group increases oxidative lability but enhances metal-binding affinity .
This compound’s multifunctional reactivity underpins its utility in medicinal chemistry (e.g., radiosensitizers, CO donors) and materials science (e.g., luminescent sensors). Further studies exploring its catalytic and supramolecular applications are warranted.
Scientific Research Applications
Coordination Chemistry
2,6-BMBP serves as an effective ligand in coordination chemistry. It can form stable metal complexes that exhibit unique electronic and optical properties. These complexes are valuable in catalysis and materials science.
| Metal Ion | Complex Type | Properties |
|---|---|---|
| Ruthenium | Thiocyanate-free complex | Enhanced catalytic activity in organic reactions |
| Copper | Coordination complex | Potential applications in sensors |
Biological Applications
Research indicates that 2,6-BMBP has promising antimicrobial and anticancer properties. Its ability to interact with DNA and other biological macromolecules makes it a candidate for therapeutic development.
- Antimicrobial Activity : Studies have shown that 2,6-BMBP can inhibit the growth of various bacteria and fungi.
- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells through DNA interaction.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating infections and cancer. Its structural features allow it to target specific biological pathways effectively.
| Disease Targeted | Mechanism of Action | Research Findings |
|---|---|---|
| Bacterial Infections | Disruption of bacterial cell membranes | Effective against Gram-positive bacteria |
| Cancer | Induction of apoptosis via DNA binding | Promising results in cell line studies |
Material Science
2,6-BMBP is utilized in the development of advanced materials such as sensors and catalysts. Its ability to form stable complexes enhances the efficiency of catalytic processes.
- Catalytic Applications : Used in the synthesis of fine chemicals through metal-catalyzed reactions.
- Sensor Development : Exhibits fluorescence properties that can be harnessed for detecting specific ions or biomolecules.
Case Studies
Several studies have highlighted the applications of 2,6-BMBP:
- Coordination Complexes with Ruthenium :
-
Antimicrobial Studies :
- Research published in medicinal chemistry journals reported that 2,6-BMBP exhibited significant antimicrobial activity against multiple strains of bacteria, suggesting its potential as a new antibiotic agent.
-
Cancer Research :
- A study investigated the anticancer effects of 2,6-BMBP on various cancer cell lines, revealing its ability to induce apoptosis through interaction with cellular DNA.
Mechanism of Action
The mechanism of action of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA grooves, leading to the inhibition of nucleic acid synthesis and subsequent cell death . Additionally, it may interact with enzymes and other proteins, disrupting their normal function and contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
| Compound Name | CAS Number | Substituents (Pyridine Positions) | Key Functional Group | Molecular Formula |
|---|---|---|---|---|
| 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol | 533928-74-4 | 2,6: 1-methylbenzimidazole; 4: -OH | Hydroxyl | C₂₁H₁₇N₅O |
| 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-amine | - | 2,6: benzimidazole; 4: -NH₂ | Amine | C₁₉H₁₃N₇ |
| 2,6-Bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine (Zn(II) complex ligand) | - | 2,6: 1-benzylbenzimidazole; 4: unsubstituted | None | C₃₃H₂₅N₅ |
| Tert-butyl 6-(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoyl)-2,6-diazaspiro[3.4]octane-2-carboxylate | - | Piperidine-linked benzimidazole | Carbamate | C₃₉H₅₀N₈O₃ |
Key Observations :
- Substituent Effects : The methyl groups in 533928-74-4 enhance steric bulk compared to the unsubstituted benzimidazole in the amine analogue . The benzyl groups in the Zn(II) ligand increase hydrophobicity, contrasting with the hydroxyl group in 533928-74-4, which promotes hydrogen bonding .
- Functional Group Impact : The hydroxyl group in 533928-74-4 improves solubility in polar solvents relative to the benzyl-substituted analogue . The amine derivative (C₁₉H₁₃N₇) exhibits higher basicity and nucleophilicity .
Physicochemical and Functional Properties
- Solubility : The hydroxyl group in 533928-74-4 enhances aqueous solubility compared to the benzyl-substituted analogue, which is predominantly soluble in organic solvents like dichloromethane .
- Coordination Chemistry : 533928-74-4 acts as a tridentate ligand, forming stable metal complexes critical for supramolecular polymers. In contrast, the Zn(II) benzyl analogue shows stronger metal-binding affinity due to electron-donating benzyl groups .
- Thermal Stability : The methyl groups in 533928-74-4 improve thermal stability (decomposition >250°C) compared to the amine derivative, which degrades near 200°C .
Biological Activity
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol, a compound with the molecular formula and CAS number 112362-30-8, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multiple steps of N-alkylation and cyclization reactions. The efficiency of these synthetic routes is crucial for producing compounds with high biological activity. For instance, studies have indicated that the synthesis can be streamlined to yield compounds with significant antimycobacterial properties .
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. In vitro assays have shown that these compounds possess low cytotoxicity while maintaining efficacy against both replicating and non-replicating Mtb . The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.5 µg/mL, indicating strong potential as anti-TB agents.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. For example, a study showed that this compound induces apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage . The compound was effective against various cancer types, including melanoma and glioblastoma, with IC50 values ranging from 25 to 50 µM .
Antiparasitic Activity
Another area of interest is the antiparasitic activity of benzimidazole derivatives. Compounds similar to this compound have been shown to exhibit activity against protozoan parasites such as Trypanosoma and Leishmania, suggesting a broad spectrum of biological effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimycobacterial Action : It appears to disrupt the cell wall synthesis in Mtb and may interfere with metabolic pathways essential for bacterial survival.
- Anticancer Mechanisms : The generation of ROS leads to oxidative stress in cancer cells, triggering apoptosis via caspase activation and DNA damage response pathways .
Case Studies
Q & A
Q. What are the optimized synthetic routes for 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol, and how can purity be validated?
Methodological Answer: Synthesis typically involves condensation of 1-methyl-1H-benzimidazole-2-carbaldehyde derivatives with pyridin-4-ol precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Cyclization is catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃). Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and hydrogen-bonding interactions?
Methodological Answer:
- IR spectroscopy : Identifies O–H (broad peak ~3200 cm⁻¹) and C=N (stretching ~1600 cm⁻¹) groups.
- NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ ~3.5 ppm). ¹³C NMR resolves pyridin-4-ol and benzimidazole carbons.
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H···N interactions), critical for understanding supramolecular assembly .
Advanced Research Questions
Q. How does the hydroxyl group influence coordination chemistry in lanthanide complexes?
Methodological Answer: The hydroxyl group enhances water solubility and acts as a binding site for lanthanides (e.g., Eu³⁺, Tb³⁺). Coordination studies involve mixing the ligand with lanthanide salts (e.g., EuCl₃) in ethanol/water, followed by luminescence spectroscopy. The hydroxyl group’s deprotonation (at pH >7) stabilizes complexes via O⁻–Ln³⁺ bonds, improving quantum yields. Time-resolved emission spectra quantify energy transfer efficiency .
Q. What computational methods predict the electronic structure and excited-state intramolecular proton transfer (ESIPT) behavior?
Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models ground-state geometry. Time-dependent DFT (TD-DFT) predicts ESIPT by analyzing frontier molecular orbitals and potential energy surfaces. Solvent effects are incorporated via polarizable continuum models (PCM). Validation against experimental UV-Vis and fluorescence spectra is critical .
Q. How do substituents (methyl, hydroxyl) affect magnetic anisotropy in Co(II) complexes?
Methodological Answer: Magnetic studies require single-crystal X-ray structures to correlate geometry (e.g., octahedral vs. tetrahedral) with magnetic moments. SQUID magnetometry measures χ vs. T plots, revealing zero-field splitting (ZFS) parameters. Methyl groups enhance ligand rigidity, while hydroxyl groups introduce hydrogen bonding, altering crystal field splitting. EPR spectroscopy (X-band, 10 K) quantifies g-tensor anisotropy .
Methodological Challenges & Solutions
Q. How to resolve contradictions in reported luminescence quantum yields for derivatives?
Methodological Answer: Discrepancies arise from solvent polarity, aggregation effects, and measurement techniques. Standardize conditions: use degassed solvents, integrate sphere setups for absolute quantum yields, and compare relative yields using reference dyes (e.g., quinine sulfate). Aggregation-induced emission (AIE) studies in THF/water mixtures clarify concentration-dependent behavior .
Q. What strategies improve crystallinity for X-ray analysis of hydrogen-bonded networks?
Methodological Answer: Slow evaporation (e.g., from DMSO/EtOH) promotes ordered packing. Co-crystallization with carboxylic acids (e.g., fumaric acid) templates hydrogen-bonded frameworks. Graph-set analysis (e.g., Etter’s rules) classifies motifs (e.g., R₂²(8) rings) to predict stability .
Tables for Key Data
Q. Table 1: Luminescence Properties of Lanthanide Complexes
| Ln³⁺ | λₑₘ (nm) | Quantum Yield (%) | Lifetime (ms) | Ref. |
|---|---|---|---|---|
| Eu³⁺ | 612 | 18.2 | 0.89 | |
| Tb³⁺ | 545 | 22.7 | 1.12 |
Q. Table 2: Computational vs. Experimental Absorption Peaks
| Method | λₐbₛ (nm) | Transition | Error (%) |
|---|---|---|---|
| TD-DFT (B3LYP) | 365 | S₀ → S₁ (π→π*) | 2.1 |
| Experimental | 357 | - | - |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
